molecular formula C10H15N3 B13167747 1-(6-Methylpyridin-2-yl)pyrrolidin-3-amine

1-(6-Methylpyridin-2-yl)pyrrolidin-3-amine

Cat. No.: B13167747
M. Wt: 177.25 g/mol
InChI Key: OAHWQJLKZJPRQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(6-Methylpyridin-2-yl)pyrrolidin-3-amine is a chemical compound characterized by the presence of a pyrrolidine ring attached to a methyl-substituted pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Methylpyridin-2-yl)pyrrolidin-3-amine typically involves the reaction of 6-methyl-2-pyridinecarboxaldehyde with pyrrolidine in the presence of a reducing agent. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography .

Chemical Reactions Analysis

Types of Reactions: 1-(6-Methylpyridin-2-yl)pyrrolidin-3-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of secondary amines.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various alkyl or acyl groups .

Scientific Research Applications

1-(6-Methylpyridin-2-yl)pyrrolidin-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(6-Methylpyridin-2-yl)pyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can enhance binding affinity through hydrogen bonding and hydrophobic interactions, while the methyl-substituted pyridine ring can provide additional specificity. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 1-(6-Methylpyridin-2-yl)pyrrolidin-3-amine is unique due to the combination of the pyrrolidine and methyl-substituted pyridine rings, which can provide distinct chemical and biological properties compared to its analogs .

Properties

Molecular Formula

C10H15N3

Molecular Weight

177.25 g/mol

IUPAC Name

1-(6-methylpyridin-2-yl)pyrrolidin-3-amine

InChI

InChI=1S/C10H15N3/c1-8-3-2-4-10(12-8)13-6-5-9(11)7-13/h2-4,9H,5-7,11H2,1H3

InChI Key

OAHWQJLKZJPRQV-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)N2CCC(C2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.